REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[N:4]=[C:5]([CH:13]2[CH2:16][C:15]([CH3:18])([OH:17])[CH2:14]2)[N:6]2[CH:11]=[CH:10][N:9]=[C:8](Cl)[C:7]=12>CC(O)CC>[NH2:1][C:8]1[C:7]2[N:6]([C:5]([CH:13]3[CH2:16][C:15]([CH3:18])([OH:17])[CH2:14]3)=[N:4][C:3]=2[Br:2])[CH:11]=[CH:10][N:9]=1
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Name
|
|
Quantity
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132 mL
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Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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22 g
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Type
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reactant
|
Smiles
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BrC=1N=C(N2C1C(=NC=C2)Cl)C2CC(C2)(O)C
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Name
|
|
Quantity
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81 mL
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Type
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solvent
|
Smiles
|
CC(CC)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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then concentrated to ˜130 ml
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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the solid collected by filtration
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Type
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WASH
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Details
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This material was washed with water (3×22 mL)
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Type
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CUSTOM
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Details
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dried at 40° C. under vacuum
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Name
|
|
Type
|
product
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Smiles
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NC=1C=2N(C=CN1)C(=NC2Br)C2CC(C2)(O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |